Desoximetasone

Übersicht

Beschreibung

Desoximetasone is a synthetic corticosteroid used primarily as a topical anti-inflammatory and antipruritic agent. It is commonly prescribed for the treatment of various skin conditions, including dermatitis, eczema, and psoriasis. This compound helps to reduce redness, itching, and inflammation associated with these conditions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Desoximetasone umfasst mehrere synthetische Schritte, ausgehend von einem steroidalen Vorläufer. Eine übliche Methode beinhaltet die Fluorierung eines steroidalen Zwischenprodukts, gefolgt von Hydroxylierungs- und Acetylierungsreaktionen. Die wichtigsten Schritte umfassen:

Fluorierung: Einführung eines Fluoratoms in der 9α-Position.

Hydroxylierung: Anlagerung einer Hydroxylgruppe in der 11β-Position.

Acetylierung: Einführung einer Acetylgruppe in der 21-Position.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt typischerweise durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Batch-Verfahren: Einsatz großer Reaktoren zur Durchführung der sequenziellen Reaktionen.

Reinigung: Anwendung von Techniken wie Kristallisation und Chromatographie zur Reinigung des Endprodukts.

Qualitätskontrolle: Sicherstellung, dass das Produkt durch strenge Tests den pharmazeutischen Standards entspricht.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Desoximetasone durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Ketone.

Reduktion: Reduktion von Ketonen zu Hydroxylgruppen.

Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Chromtrioxid für Oxidationsreaktionen.

Reduktionsmittel: Wie Natriumborhydrid für Reduktionsreaktionen.

Substitutionsreagenzien: einschließlich Halogenierungsmittel für Substitutionsreaktionen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen modifizierte Kortikosteroide mit veränderten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Treatment of Inflammatory Skin Conditions

Desoximetasone is commonly prescribed for:

- Eczema : Clinical studies have shown its effectiveness in reducing pruritus and inflammation associated with atopic dermatitis. A study demonstrated that this compound 0.25% spray significantly alleviated symptoms in adults with atopic dermatitis, highlighting its role as a superpotent topical corticosteroid .

- Psoriasis : Its anti-inflammatory properties make it suitable for managing psoriasis flare-ups, providing relief from scaling and redness.

- Contact Dermatitis : this compound is effective in treating allergic contact dermatitis, where it helps reduce redness and swelling.

Comparative Efficacy Studies

A comparative study evaluated the efficacy of this compound cream versus ointment formulations. The results indicated that the cream formulation exhibited a higher release rate and faster permeation through human cadaver skin compared to the ointment. This suggests that the choice of formulation can significantly impact the therapeutic outcome .

Safety Profile

This compound has been assessed for its safety in various studies:

- Irritation Potential : A long-term study involving healthy volunteers indicated that this compound did not cause significant skin irritation when applied regularly, making it a safe option for chronic use .

- Adverse Effects : While generally well-tolerated, potential side effects include skin thinning and local irritation, particularly with prolonged use or high-potency formulations.

Innovative Delivery Systems

Recent research has explored novel delivery systems for this compound to enhance its efficacy and minimize side effects:

- Spray Formulations : The development of a 0.25% spray formulation allows for easier application and better patient compliance while maintaining therapeutic efficacy .

- Computational Models : Advanced computational models have been utilized to predict drug release kinetics from various formulations of this compound, aiding in optimizing drug delivery systems .

Efficacy in Atopic Dermatitis

A clinical trial involving 60 adults with moderate to severe atopic dermatitis showed that those treated with this compound 0.25% spray experienced significant improvements in their condition compared to placebo groups, demonstrating its effectiveness as a treatment option .

Long-Term Use Evaluation

A separate longitudinal study monitored patients using this compound over six months for chronic dermatitis conditions. Results indicated sustained improvement without significant adverse effects, reinforcing its safety profile for long-term management .

Data Tables

Wirkmechanismus

Desoximetasone exerts its effects by binding to glucocorticoid receptors in the skin cells. This binding leads to the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of pro-inflammatory mediators such as prostaglandins and leukotrienes. By reducing the production of these mediators, this compound effectively decreases inflammation and itching .

Vergleich Mit ähnlichen Verbindungen

Clobetasol Propionate: Another potent topical corticosteroid used for similar indications.

Betamethasone: A corticosteroid with similar anti-inflammatory properties.

Hydrocortisone: A less potent corticosteroid used for milder skin conditions.

Comparison: Desoximetasone is unique in its intermediate to high potency, making it suitable for treating moderate to severe inflammatory skin conditions. Compared to clobetasol propionate, this compound has a slightly lower potency but is still highly effective. Betamethasone and hydrocortisone are less potent than this compound, making them more suitable for milder conditions .

Biologische Aktivität

Desoximetasone, a fluorinated glucocorticoid, is primarily utilized in dermatological treatments due to its potent anti-inflammatory properties. This article explores its biological activity, efficacy in clinical settings, and comparative studies with other corticosteroids.

This compound (chemical formula: CHFO) is structurally similar to dexamethasone but lacks a hydroxyl group at the C-17 position, enhancing its lipophilicity and topical potency. Its mechanism of action involves binding to glucocorticoid receptors, leading to the modulation of gene expression and subsequent anti-inflammatory effects. Key structural features contributing to its activity include:

- Fluorination at C9 : Increases potency compared to hydrocortisone.

- Double bond at C1-C2 : Enhances glucocorticoid activity and reduces metabolic degradation.

- 16-methyl substitution : Reduces allergenic potential compared to other corticosteroids .

Clinical Efficacy

This compound has been evaluated in various clinical trials, demonstrating significant efficacy in treating inflammatory skin conditions such as eczema and psoriasis. A summary of notable studies is provided in the table below.

Comparative Studies

This compound has been compared against other topical corticosteroids such as mometasone and betamethasone in various studies:

- In a study assessing this compound emollient cream versus mometasone cream, this compound demonstrated superior safety and effectiveness in managing eczema symptoms .

- Another investigation indicated that this compound was significantly more effective than betamethasone valerate in reducing erythema and overall lesion improvement after four days of treatment .

Safety Profile

This compound is generally well-tolerated among patients, with minimal adverse effects reported in clinical trials. Common side effects include localized irritation or allergic reactions, which are less frequent compared to other potent corticosteroids . Long-term use requires monitoring for potential skin atrophy or systemic effects.

Eigenschaften

IUPAC Name |

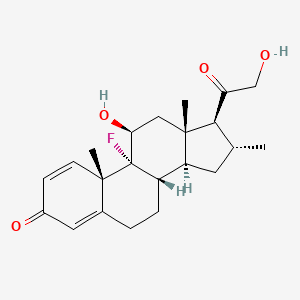

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVSBHGCDBMOOT-IIEHVVJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045647 | |

| Record name | Desoximetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.10e-02 g/L | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. This is achieved first by the drug binding to the glucocorticoid receptors which then translocates into the nucleus and binds to DNA causing various activations and repressions of genes. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

140218-14-0, 382-67-2 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, labeled with tritium, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140218-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoximetasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoximetasone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoximetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desoximetasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESOXIMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E07GXB7AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Desoximetasone and how does it work?

A1: this compound is a potent, synthetic topical corticosteroid classified as a high to super high potency agent (Class I to Class II) [, , ]. While the exact mechanism of action for topical steroids in treating steroid-responsive dermatoses remains uncertain, this compound is thought to work by inducing lipocortins within the cell. Lipocortins are proteins that inhibit phospholipase A2, an enzyme involved in the arachidonic acid cascade. This cascade plays a significant role in inflammation. By inhibiting phospholipase A2, this compound ultimately reduces the production of inflammatory mediators like prostaglandins and leukotrienes, thus mitigating inflammation and associated symptoms [].

Q2: Does this compound affect epidermal cell proliferation and cytokine production?

A2: Yes, in vitro studies have shown that this compound can inhibit the proliferation of keratinocytes and fibroblasts [], key cell types involved in skin structure and wound healing. Additionally, it significantly reduces the production of inflammatory cytokines like IL-1α and IL-6 in these cells []. This anti-inflammatory and anti-proliferative activity contributes to its therapeutic efficacy in treating various skin conditions.

Q3: What is the chemical structure of this compound?

A3: this compound is a pregnane steroid derivative. Its chemical name is 9-Fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione.

Q4: Are there any analytical methods used to characterize and quantify this compound?

A4: Yes, various analytical techniques are employed to characterize and quantify this compound, including:* Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is widely used for both qualitative and quantitative analysis of this compound in bulk drug substance, formulated products, and stability samples [, , ]. * LC-MS: This technique helps identify this compound and its degradation products in stability studies [].* FTIR and NMR Spectroscopy: These techniques are used to elucidate the structure of this compound and its degradation products [].

Q5: Is this compound compatible with other topical medications?

A5: this compound exhibits good compatibility with certain topical medications:* Tacrolimus: Studies have demonstrated that this compound ointment is physically and chemically compatible with Tacrolimus ointment for up to four weeks when mixed in a 1:1 ratio [, ].* Calcipotriene: Research indicates physical and chemical compatibility between Calcipotriene ointment and this compound ointment at different concentrations (0.25% and 0.05%) [].

Q6: What are the main therapeutic applications of this compound?

A7: this compound is primarily indicated for the treatment of various inflammatory skin conditions responsive to corticosteroids, including:* Psoriasis: It effectively reduces scaling, erythema, and plaque elevation in patients with plaque psoriasis [, , , ].* Eczema: this compound provides relief from inflammation, itching, and other symptoms associated with atopic dermatitis and various types of eczema [, , , ]. * Other Dermatoses: It can be used to manage other inflammatory skin conditions such as contact dermatitis and allergic reactions [, , , ].

Q7: How does the efficacy of this compound compare to other topical corticosteroids?

A8: Clinical studies have shown that this compound 0.25% cream and ointment demonstrate comparable or even superior efficacy to other commonly used topical corticosteroids, including:* Betamethasone valerate 0.1% [, , ]* Triamcinolone acetonide 0.1% []* Fluocinolone acetonide 0.025% and 0.05% [, , ]* Hydrocortisone butyrate 0.1% []* Mometasone furoate 0.1% []

Q8: What are the common formulations of this compound available?

A9: this compound is commercially available in various topical formulations, including:* Creams: These are generally preferred for moist or hairy areas of the skin.* Ointments: Ointments are more occlusive and suitable for dry or scaly skin.* Gels: Gel formulations offer a non-greasy and cosmetically elegant option.* Sprays: Sprays facilitate convenient and targeted application, particularly for large or hard-to-reach areas [, , , , ].

Q9: Are there any novel drug delivery strategies being explored for this compound?

A10: Yes, researchers are exploring innovative drug delivery systems for this compound to improve its therapeutic efficacy and minimize potential side effects. One promising approach involves incorporating this compound into nanostructured carriers like niosomes [, ]. Niosomes are microscopic vesicles composed of non-ionic surfactants that can encapsulate and deliver drugs across biological membranes more efficiently, potentially enhancing its permeation through the skin.

Q10: What are the potential adverse effects of this compound?

A10: While generally safe and well-tolerated, this compound, like other topical corticosteroids, may cause some local side effects, particularly with prolonged or inappropriate use. These can include:

- Skin Reactions: Dryness, irritation, burning, itching, redness, and thinning of the skin are potential reactions at the application site [].

Q11: Can this compound induce allergic contact dermatitis?

A13: Yes, although uncommon, this compound can potentially cause allergic contact dermatitis in some individuals [, , ]. Cross-reactions with other corticosteroids, particularly those within the same structural class (Group C and D), have also been reported []. Patch testing can be helpful in diagnosing corticosteroid allergies.

Q12: What are the current research focuses in the field of this compound?

A12: Ongoing research efforts related to this compound are focused on:

- Optimizing Formulations: Researchers are constantly striving to develop improved formulations with enhanced stability, bioavailability, and patient acceptability [, ].

- New Delivery Systems: Developing novel drug delivery systems like niosomes to improve targeted delivery and reduce systemic side effects is a promising avenue [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.